Reduced Estrogenic Potency Compared to 6:2 and 8:2 FTOH: A Safety and Selection Advantage
In a yeast two-hybrid assay assessing interaction with human estrogen receptor alpha (hERα), 4:2 FTOH (this compound) demonstrated significantly lower estrogenic potency compared to 6:2 FTOH and 8:2 FTOH. While 6:2 FTOH and 8:2 FTOH induced strong, dose-dependent receptor activation, 4:2 FTOH exhibited negligible activity, suggesting a chain-length threshold for estrogenic effects [1]. This differentiation is critical for applications where endocrine activity is a safety or regulatory concern.
| Evidence Dimension | Estrogenic activity via hERα activation in yeast two-hybrid assay |
|---|---|
| Target Compound Data | 4:2 FTOH (C6F13): Negligible activity, not significantly different from vehicle control |
| Comparator Or Baseline | 6:2 FTOH (C6F13): Significant dose-dependent activation; 8:2 FTOH (C8F17): Significant dose-dependent activation |
| Quantified Difference | Relative estrogenic effect ranking: 6:2 FTOH > 8:2 FTOH ≫ 4:2 FTOH (no quantifiable EC50 for 4:2 FTOH) |
| Conditions | In vitro yeast two-hybrid assay with hERα ligand-binding domain and TIF2 coactivator |
Why This Matters
Lower estrogenic potential may simplify toxicological risk assessments and regulatory approvals for products containing 4:2 FTOH.
- [1] Ishibashi, H., Ishida, H., Matsuoka, M., Tominaga, N., & Arizono, K. (2007). Estrogenic effects of fluorotelomer alcohols for human estrogen receptor isoforms alpha and beta in vitro. Biological and Pharmaceutical Bulletin, 30(7), 1358-1362. View Source
